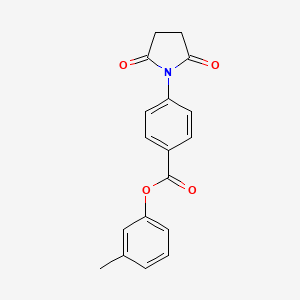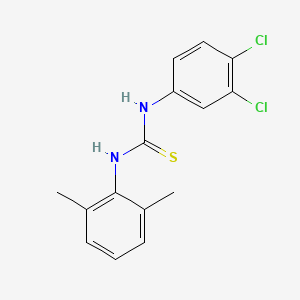![molecular formula C21H24FNO B5726186 4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5726186.png)
4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with fluorophenyl and methoxy-dimethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediate, (4-fluorophenyl)(2-methoxy-4,5-dimethylphenyl)methanol . This intermediate can be synthesized through a Grignard reaction involving 4-fluorobenzyl bromide and 2-methoxy-4,5-dimethylbenzaldehyde . The final step involves cyclization and reduction to form the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The fluorophenyl and methoxy-dimethylphenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
- 4-(4-chlorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine
Uniqueness
The presence of both fluorophenyl and methoxy-dimethylphenyl groups in 4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for targeted research applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO/c1-15-16(2)21(24-3)9-6-19(15)14-23-12-10-18(11-13-23)17-4-7-20(22)8-5-17/h4-10H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLUCMRORGUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC(=CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

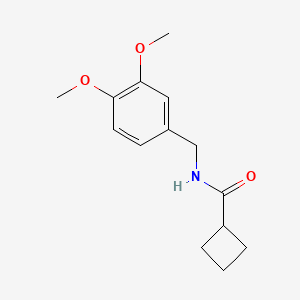
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
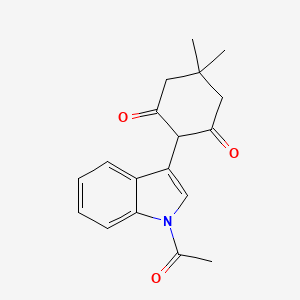
![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
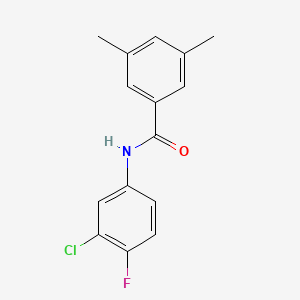
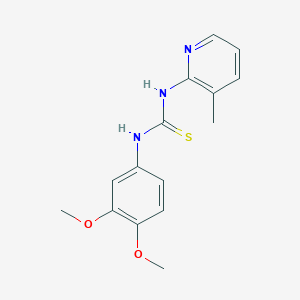
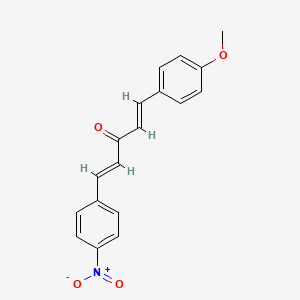
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
![3-chloro-4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5726204.png)
![1-(2,5-dimethylphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5726213.png)
